N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine
Description
N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Properties
CAS No. |
61785-03-3 |
|---|---|
Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-N-but-2-enyl-5-N-ethyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C8H14N4S/c1-3-5-6-10-8-12-11-7(13-8)9-4-2/h3,5H,4,6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
ATDJHMPKLACTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)NCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The but-2-en-1-yl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Scientific Research Applications
N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Thiadiazole derivatives are investigated for their potential as antimicrobial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of N2-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The but-2-en-1-yl and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(But-2-en-1-yl)-N~5~-methyl-1,3,4-thiadiazole-2,5-diamine
- N~2~-(But-2-en-1-yl)-N~5~-propyl-1,3,4-thiadiazole-2,5-diamine
- N~2~-(But-2-en-1-yl)-N~5~-isopropyl-1,3,4-thiadiazole-2,5-diamine
Uniqueness
N~2~-(But-2-en-1-yl)-N~5~-ethyl-1,3,4-thiadiazole-2,5-diamine is unique due to the specific combination of its substituents. The but-2-en-1-yl group provides a degree of unsaturation, which can influence the compound’s reactivity and binding properties. The ethyl group offers a balance between hydrophobicity and steric effects, making the compound versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
